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Compound of Interest

2-(2,2-Dimethyl-propionylamino)-
Compound Name:
nicotinic acid

Cat. No.: B144654

Introduction

2-(Pivaloylamino)nicotinic acid is a derivative of nicotinic acid, a form of vitamin B3. The
introduction of a pivaloyl group to the amino-substituted nicotinic acid backbone can
significantly alter its chemical and biological properties, making it a molecule of interest in
medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy
is an indispensable tool for the unambiguous structural elucidation and characterization of such
novel compounds.[1][2] This application note provides a detailed guide for researchers,
scientists, and drug development professionals on the comprehensive NMR analysis of 2-
(pivaloylamino)nicotinic acid, covering sample preparation, 1D NMR (*H and 13C), and 2D NMR
(COSY, HSQC, HMBC) techniques for complete structural assignment.

The methodologies outlined herein are designed to be self-validating, ensuring researchers can
confidently determine the structure and purity of their synthesized 2-(pivaloylamino)nicotinic
acid.

Molecular Structure and Rationale for NMR Analysis

The structure of 2-(pivaloylamino)nicotinic acid combines a substituted pyridine ring with an
amide linkage and a sterically bulky tert-butyl group. This combination of aromatic and aliphatic
moieties, along with the presence of a carboxylic acid and an amide group, presents a rich
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landscape for NMR analysis. Key structural features to be confirmed include the substitution
pattern on the pyridine ring, the connectivity between the pivaloyl group and the nicotinic acid
backbone through the amide bond, and the integrity of both the pivaloyl and nicotinic acid
fragments.

Experimental Protocols
Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra. The choice of
solvent is paramount, as it must dissolve the analyte without interfering with its signals.

Protocol for Sample Preparation:

e Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-ds) is a suitable solvent for 2-
(pivaloylamino)nicotinic acid due to its ability to dissolve polar compounds containing
carboxylic acids and amides. Its residual proton signal appears at approximately 2.50 ppm
and the carbon signal at 39.52 ppm, which are unlikely to overlap with key analyte signals.

o Concentration: Weigh approximately 5-10 mg of 2-(pivaloylamino)nicotinic acid and dissolve
it in 0.6-0.7 mL of DMSO-ds in a clean, dry NMR tube. The concentration should be sufficient
to obtain a good signal-to-noise ratio in a reasonable time.

« Internal Standard (Optional): For precise quantification (QNMR), a known amount of an
internal standard such as tetramethylsilane (TMS) can be added. However, for routine
structural confirmation, the residual solvent peak can be used as a reference.

e Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. A
clear, homogeneous solution is necessary for sharp NMR signals.

1D NMR Spectroscopy: *H and **C Analysis

One-dimensional NMR spectra provide fundamental information about the chemical
environment and number of protons and carbons in the molecule.

IH NMR Acquisition Protocol:

o Spectrometer: 400 MHz or higher field NMR spectrometer.
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o Experiment: Standard *H NMR experiment.

e Parameters:

Number of scans: 8-16

[¢]

[¢]

Relaxation delay (d1): 1-2 seconds

[e]

Acquisition time: 2-4 seconds

o

Spectral width: -2 to 12 ppm
13C NMR Acquisition Protocol:
o Spectrometer: 400 MHz or higher field NMR spectrometer.
o Experiment: Standard 3C NMR with proton decoupling (e.g., zgpg30).
e Parameters:
o Number of scans: 1024-4096 (or more, depending on concentration)
o Relaxation delay (d1): 2 seconds
o Spectral width: 0 to 200 ppm

The following table summarizes the predicted *H and 13C chemical shifts for 2-
(pivaloylamino)nicotinic acid based on known values for nicotinic acid and pivaloyl moieties.[3]

[4115]
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) Predicted tH Predicted 13C
Assignment ) ] ) ] Notes
Chemical Shift (ppm) Chemical Shift (ppm)

Pyridine Ring

Doublet of doublets,
H-4 ~8.2 ~140 coupled to H-5 and H-

6.

Doublet of doublets,
H-5 ~7.5 ~126 coupled to H-4 and H-

6.

Doublet of doublets,
H-6 ~8.6 ~152 coupled to H-4 and H-

5.

Quaternary carbon,
C-2 - ~150 attached to the amino

group.

Quaternary carbon,
C-3 - ~130 attached to the

carboxylic acid.

Carboxylic Acid

Broad singlet,
-COOH ~13.0 ~167 exchangeable with
D20.

Amide

Broad singlet,
-NH- ~10.0 - exchangeable with
D20.

Pivaloyl Group

Singlet, integrating to
-C(CHs)3 ~1.3 ~27
9 protons.

-C(CHs)s - ~39 Quaternary carbon.
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-C=0 - ~177 Amide carbonyl.

2D NMR Spectroscopy: Structural Elucidation

For an unambiguous assignment of all proton and carbon signals, 2D NMR experiments are
essential.[6][7][8]

Workflow for 2D NMR Analysis
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Caption: Workflow for NMR-based structural elucidation.
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COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically through two or
three bonds. This is crucial for establishing the connectivity of the protons on the pyridine ring.

COSY Acquisition Protocol:

o Experiment:cosygpmf or similar gradient-selected COSY.
o Parameters: Standard parameters for the spectrometer.
Expected Correlations:

o Across-peak between the signals of H-4 and H-5.

e A cross-peak between the signals of H-5 and H-6.

o A cross-peak between H-4 and H-6 (a weaker, four-bond coupling may be observed).

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of the carbons to which they
are directly attached.

HSQC Acquisition Protocol:
o Experiment:hsgcedetgpsisp or similar sensitivity-enhanced, edited HSQC.

o Parameters: Standard parameters, with the one-bond coupling constant (*JCH) typically set
to ~145 Hz.

Expected Correlations:
» Across-peak between the H-4 signal and the C-4 signal.
o A cross-peak between the H-5 signal and the C-5 signal.

o A cross-peak between the H-6 signal and the C-6 signal.
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o Across-peak between the pivaloyl -C(CHs)s proton signal and its corresponding carbon
signal.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated
by two or three bonds (and sometimes four). This is the key experiment for establishing the
overall connectivity of the molecule, especially across quaternary carbons and heteroatoms.

HMBC Acquisition Protocol:
o Experiment:hnmbcgplpndgf or similar gradient-selected HMBC.

o Parameters: The long-range coupling constant is typically set to 8-10 Hz to observe 2JCH
and 3JCH correlations.

Key Expected HMBC Correlations for Structural Confirmation:
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Key HMBC Correlations
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Caption: Key HMBC correlations for structural confirmation.

» Pivaloyl Protons to Carbonyls: The singlet from the nine pivaloyl protons (~1.3 ppm) should
show a correlation to the pivaloyl quaternary carbon (~39 ppm) and, crucially, to the amide
carbonyl carbon (~177 ppm). This confirms the integrity of the pivaloyl group.

e Amide Proton to Carbons: The amide proton (~10.0 ppm) should show correlations to the
amide carbonyl carbon (~177 ppm) and to C-2 of the pyridine ring (~150 ppm). This
definitively establishes the amide linkage between the two fragments of the molecule.

e Pyridine Protons to Quaternary Carbons:
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o H-4 should show correlations to C-2, C-3, and C-5.

o H-6 should show a correlation to C-2.

Conclusion

By systematically applying 1D (*H, 13C) and 2D (COSY, HSQC, HMBC) NMR techniques, a
complete and unambiguous structural assignment of 2-(pivaloylamino)nicotinic acid can be
achieved. This comprehensive approach, from sample preparation to advanced 2D NMR
analysis, provides a robust protocol for researchers in drug discovery and organic synthesis to
confidently characterize their compounds. The combination of these experiments allows for the
validation of the molecular framework, ensuring the correct connectivity and chemical
environment of each atom within the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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